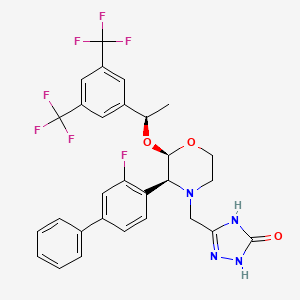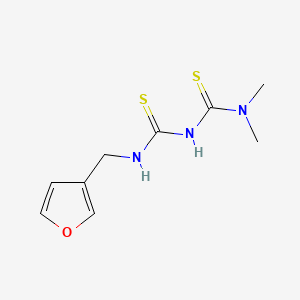
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is a complex organic compound that features a furan ring, a carbamothioyl group, and a methanethioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide typically involves the reaction of furan derivatives with dimethylamine and thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions to form the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methanethioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include furan-3-carboxylic acid derivatives, amines, alcohols, and various substituted furan derivatives.
Aplicaciones Científicas De Investigación
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide involves its interaction with specific molecular targets and pathways. The furan ring and carbamothioyl group are believed to play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan-3-carboxamides: These compounds share the furan ring structure and have similar chemical properties.
Thioamides: Compounds containing the thioamide group exhibit similar reactivity and biological activity.
Dimethylcarbamothioyl derivatives: These compounds have similar synthetic routes and applications.
Uniqueness
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C9H13N3OS2 |
|---|---|
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
3-(furan-3-ylmethylcarbamothioyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C9H13N3OS2/c1-12(2)9(15)11-8(14)10-5-7-3-4-13-6-7/h3-4,6H,5H2,1-2H3,(H2,10,11,14,15) |
Clave InChI |
SQIXCEKCYJMSIR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)NC(=S)NCC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


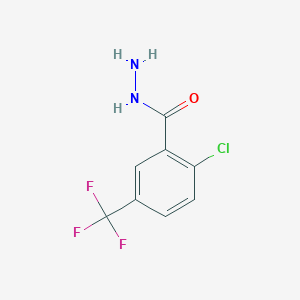
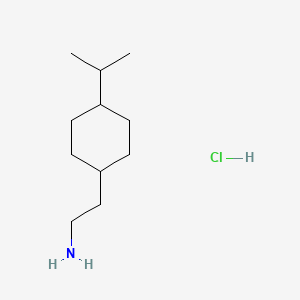
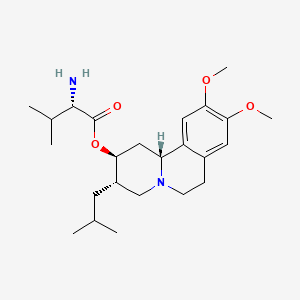
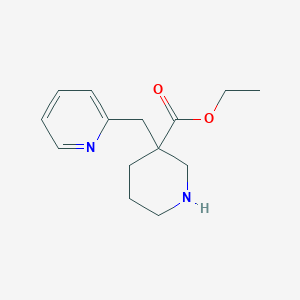
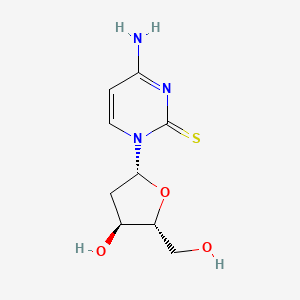
![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
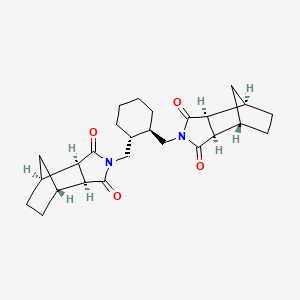
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
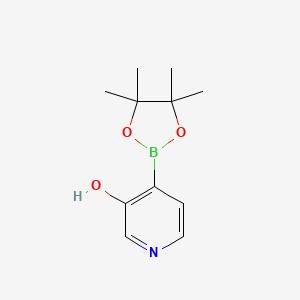
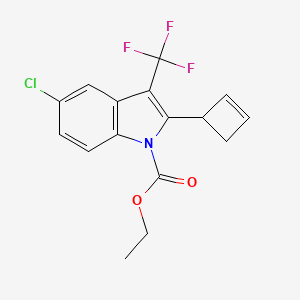
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)
